![molecular formula C11H15FO2Si B14365191 [Fluoro(dimethyl)silyl]methyl 4-methylbenzoate CAS No. 92933-42-1](/img/structure/B14365191.png)
[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate is a chemical compound with the molecular formula C11H15FO2Si. It is known for its unique structural properties, which include a fluoro(dimethyl)silyl group attached to a methylbenzoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [fluoro(dimethyl)silyl]methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with fluoro(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Methylbenzoic acid+Fluoro(dimethyl)silyl chloride→[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: In the presence of water, the silyl group can be hydrolyzed to form silanols.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-methylbenzoic acid, while reduction can produce 4-methylbenzyl alcohol .
Aplicaciones Científicas De Investigación
[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific characteristics.
Biological Studies: It can be used in the study of biological systems and interactions due to its ability to form stable complexes with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of [fluoro(dimethyl)silyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The fluoro(dimethyl)silyl group can form stable bonds with various substrates, facilitating the formation of desired products in chemical reactions. The pathways involved in its mechanism of action include:
Formation of Stable Complexes: The compound can form stable complexes with other molecules, enhancing its reactivity.
Catalytic Activity: It can act as a catalyst in certain reactions, promoting the formation of specific products
Comparación Con Compuestos Similares
Similar Compounds
[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate: Similar in structure but with a bromine atom instead of a methyl group.
[Fluoro(dimethyl)silyl]methyl 4-chlorobenzoate: Contains a chlorine atom instead of a methyl group.
[Fluoro(dimethyl)silyl]methyl 4-nitrobenzoate: Contains a nitro group instead of a methyl group
Uniqueness
[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate is unique due to its specific combination of a fluoro(dimethyl)silyl group and a methylbenzoate moiety. This combination imparts distinct chemical properties, making it valuable in various applications. Its stability and reactivity are particularly noteworthy, distinguishing it from other similar compounds .
Propiedades
Número CAS |
92933-42-1 |
|---|---|
Fórmula molecular |
C11H15FO2Si |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
[fluoro(dimethyl)silyl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C11H15FO2Si/c1-9-4-6-10(7-5-9)11(13)14-8-15(2,3)12/h4-7H,8H2,1-3H3 |
Clave InChI |
GVHRXOXTFJWTQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC[Si](C)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


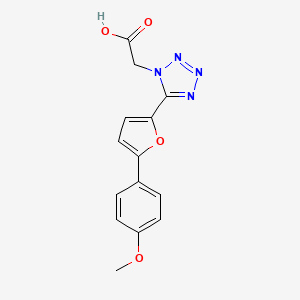
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
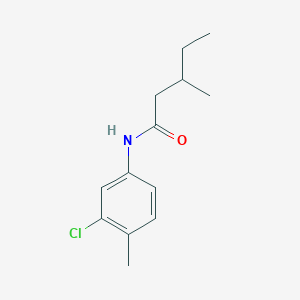
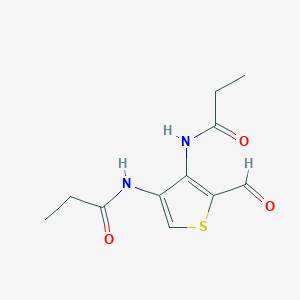
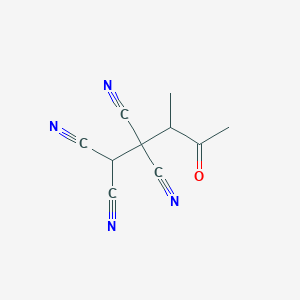

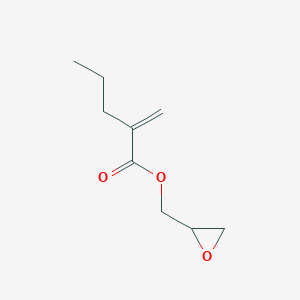

![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
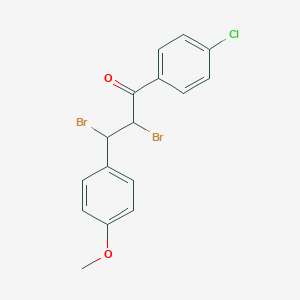
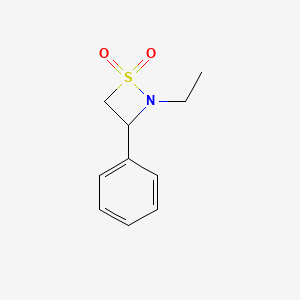
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)
